molecular formula C25H25N3O3 B2431553 6-Phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380183-03-7

6-Phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one

Cat. No. B2431553
CAS RN: 2380183-03-7
M. Wt: 415.493
InChI Key: BPYQAYKKVTWDDL-UHFFFAOYSA-N
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Description

6-Phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a pyridazinone derivative that exhibits a range of biological activities, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of 6-Phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and inhibiting their production can reduce inflammation.
Biochemical and Physiological Effects:
6-Phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been found to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one in lab experiments is its ability to exhibit a range of biological activities. This makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 6-Phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one. One direction is to investigate its potential use in the treatment of cancer. Another direction is to investigate its mechanism of action in more detail. Additionally, its potential use in the treatment of other diseases, such as Alzheimer's disease, could also be explored.

Synthesis Methods

The synthesis of 6-Phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one involves the reaction of 6-phenyl-2-hydrazinylpyridazin-3-one with 4-phenyloxan-4-carbonyl chloride in the presence of triethylamine. The resulting product is a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

6-Phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one has been studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

6-phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c29-23-12-11-22(19-7-3-1-4-8-19)26-28(23)21-17-27(18-21)24(30)25(13-15-31-16-14-25)20-9-5-2-6-10-20/h1-12,21H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYQAYKKVTWDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

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